Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Antimicrobial and Anti-inflammatory Agents : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives were synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. Notably, some compounds exhibited promising biological activities (Narayana, Ashalatha, Raj, & Kumari, 2006).
Crystal Structure Analysis
Crystallographic Study : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Heterocyclic Chemistry
Reactivity and Transformation into Heterocyclic Compounds : Studies have focused on the reactivity of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, leading to the formation of novel heterocyclic compounds with potential hypnotic activity (Ghorab, Heiba, & El-gawish, 1995). Additionally, transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis have been explored, contributing to the understanding of heterocyclic chemistry and its applications in drug discovery (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antioxidant and Cytotoxic Activities
Synthesis and Evaluation of Antioxidant Compounds : The Gewald reaction was utilized to produce ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which was further treated to obtain compounds screened for antioxidant activity. This research underscores the potential of such derivatives in developing antioxidant agents (Aghekyan, Mkryan, Panosyan, Buniatyan, & Muradyan, 2020).
Cytotoxic Agents Synthesis : Efforts to design and synthesize novel thiophene and benzothiophene derivatives with anti-proliferative activity against various cancer cell lines highlight the compound's role in the development of new cancer therapeutics (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, the synthesis and investigation of new structural prototypes like “Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” with more effective pharmacological activity could be a promising direction for future research .
Properties
IUPAC Name |
methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-7-4-5-8-9(6-7)16-11(13)10(8)12(14)15-2/h7H,3-6,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCBMZNJLDSNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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